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In Vivo Antitumor Efficacy of (S)-Crizotinib

Efficacy

Dosage

Proposed Primary

Cancer Model . . Key Findings
Outcome Regimen Mechanism
Colon Suppressed 50 mg/kg, MTHL inhibition, Efficacy attributed to
Carcinoma tumor growth [1]  twice daily for  inducing DNA stereospecific inhibition
(SW480 [2] 15 days [1] damage [1] of MTH1; (R)-
xenograft) [1] enantiomer was
ineffective [1].
Gastric Cancer  Reduced tumor 50 mg/kg, ROS-dependent Induced DNA damage
(BGC-823 growth [3] every 2 days DNA damage, markers (YH2AX, p-
xenograft) [3] for 30 days independent of ATM); efficacy reversed
[3] MTH1 [3] by antioxidant NAC [3].
Non-Small Cell  Inhibited tumor 50 ROS-dependent Triggered ER stress
Lung Cancer growth, induced mg/kg/day, ER stress, pathway (increased
(NCI-H460 apoptosis [4] for 21 days independent of CHOP, ATF4); apoptosis
xenograft) [4] [4] MTH1 [4] blocked by antioxidant
NAC [4].
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Efficacy Dosage Proposed Primary -
Cancer Model ) ) Key Findings
Outcome Regimen Mechanism
Melanoma Suppressed 50 mg/kg, Disruption of Reduced lactate uptake
(B16-F10 tumor growth, daily [5] CD147-MCT1 by macrophages,
model) [5] enhanced anti- complex, inhibiting  suppressed CXCL13
PD-1 therapy [5] lactate transport [5]  expression, and inhibited

M2 polarization [5].

Detailed Experimental Protocols

The in vivo studies shared common methodologies but were tailored to specific research questions.

Animal Model and Dosing

e Animals: The studies typically used immunodeficient mice (e.g., nude or BALB/c mice) for xenograft
models of human cancers (SW480 colon, BGC-823 gastric, NCI-H460 lung) [1] [3] [4]. One study also
used immune-competent mice bearing murine B16-F10 melanoma tumors to evaluate immune effects
[5].

¢ Dosing: (S)-Crizotinib was commonly administered via oral gavage. A frequent and well-tolerated
dosage was 50 mg/kg, given either once daily, twice daily, or every two days, with treatment
durations ranging from 15 to 30 days [5] [1] [3]. The drug was usually dissolved in a vehicle solution
for administration.

Key Efficacy and Mechanism Evaluation Methods

Researchers employed a range of techniques to assess tumor response and investigate the underlying

biology:

e Tumor Volume Measurement: Tumor growth was tracked by regularly measuring tumor dimensions
with calipers. Tumor volume was calculated, and growth curves were plotted to visually demonstrate
treatment efficacy [3] [4].

¢ Immunoblotting (Western Blot): This was used to analyze protein expression and activation in
excised tumor tissues. Key markers included:

o DNA Damage: yH2AX, phosphorylated ATM (Ser1981) [3].
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o ER Stress/Apoptosis: CHOP, ATF4, cleaved PARP [4].
o Lactylation: Histone H3 lysine 18 lactylation (H3K18la) [5].
¢ Immunohistochemistry (IHC) | Imnmunofluorescence: These techniques allowed for the
visualization and localization of specific markers within tumor sections, such as Ki-67 (for cell
proliferation), yH2AX (DNA damage), and Cleaved Caspase-3 (apoptosis) [3] [4].
¢ Flow Cytometry: Used to analyze the tumor immune microenvironment, particularly in the melanoma
model, to identify and quantify different immune cell populations (e.g., M1 vs. M2 macrophages,
CD8+ T cells) [5].

Mechanism of Action and Signaling Pathways

The in vivo data reveal that (S)-Crizotinib exerts antitumor effects through at least two distinct, context-

dependent pathways. The following diagram synthesizes these mechanisms into a unified visual overview.
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The diagram illustrates two primary antitumor mechanisms. The research evidence suggests that the MTH1
inhibition mechanism is specific to certain cancer types like colon carcinoma [1], while the ROS-dependent

pathway operates independently of MTH1 in other models such as gastric and lung cancer [3] [4].
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Key Insights for Researchers

¢ Mechanism is Model-Dependent: The antitumor mechanism of (S)-Crizotinib varies significantly
across different cancer types. It is crucial to validate the primary mechanism in your specific research
model rather than assuming it functions solely through MTH1 inhibition [3] [4].

e Promising Inmunomodulatory Potential: The recent finding that (S)-Crizotinib can disrupt lactate
metabolism and reverse immunosuppression in the tumor microenvironment opens a new avenue for
its application, particularly in combination with immunotherapies like immune checkpoint inhibitors [5].

¢ Synergistic Potential: The activation of pro-survival signals like Akt as a response to (S)-Crizotinib-
induced DNA damage [3] indicates that combination strategies with AKT inhibitors could further
enhance its efficacy and overcome potential resistance.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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